molecular formula C22H15FO5S B12198903 (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate

(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate

Cat. No.: B12198903
M. Wt: 410.4 g/mol
InChI Key: DUFHPLKKOUNBJX-MTJSOVHGSA-N
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Description

The compound “(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate” is a benzofuran derivative featuring a Z-configured benzylidene moiety at position 2, a ketone group at position 3, and a 4-methylbenzenesulfonate (tosyl) ester at position 5. The 2-fluorobenzylidene substituent introduces electron-withdrawing effects, which may stabilize the conjugated system and influence reactivity. Structural analogs of this compound often vary in substitution patterns on the benzylidene ring and the ester/sulfonate group, leading to divergent physicochemical and biological properties .

Properties

Molecular Formula

C22H15FO5S

Molecular Weight

410.4 g/mol

IUPAC Name

[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C22H15FO5S/c1-14-6-9-17(10-7-14)29(25,26)28-16-8-11-18-20(13-16)27-21(22(18)24)12-15-4-2-3-5-19(15)23/h2-13H,1H3/b21-12-

InChI Key

DUFHPLKKOUNBJX-MTJSOVHGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4F)/O3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4F)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves the cyclization of appropriate precursors under specific conditions. For this compound, a possible synthetic route could involve the condensation of 2-fluorobenzaldehyde with a suitable benzofuran precursor, followed by sulfonation with 4-methylbenzenesulfonyl chloride. The reaction conditions may include the use of a base such as pyridine or triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Chemistry

Benzofuran derivatives are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

These compounds exhibit various biological activities, such as antimicrobial, antifungal, and anticancer properties. They are often studied for their potential therapeutic applications.

Medicine

In medicinal chemistry, benzofuran derivatives are investigated for their potential as drug candidates for treating diseases such as cancer, Alzheimer’s, and cardiovascular disorders.

Industry

In the industrial sector, these compounds are used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzofuran derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, they may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate biological responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Benzylidene Substituents Ester/Sulfonate Group Key Properties
(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate (Target) 2-fluoro (electron-withdrawing) 4-methylbenzenesulfonate (tosyl) Moderate solubility due to tosyl group; stabilized conjugation via fluorine
(2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate 2,4-dimethoxy (electron-donating) Methanesulfonate Reduced solubility vs. tosyl; increased susceptibility to oxidation
[(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-6-yl] 2-fluorobenzoate 3,4,5-trimethoxy 2-fluorobenzoate High lipophilicity; potential for enhanced membrane permeability
(2Z)-2-(3-fluorobenzylidene)-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one 3-fluoro 2-methylprop-2-enoxy (allyloxy) Steric hindrance from bulky allyloxy group; altered binding kinetics
[(2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-1-benzofuran-6-yl] 5-methoxy-2-phenylbenzofuran-3-carboxylate 2,4-dimethoxy 5-methoxy-2-phenylbenzofuran-3-carboxylate Extreme lipophilicity; risk of bioaccumulation

Electronic and Steric Effects

  • Fluorine vs. In contrast, methoxy groups (e.g., in ) donate electrons, increasing reactivity toward electrophiles but reducing stability .
  • Tosyl vs. Smaller Esters : The tosyl group in the target compound offers better aqueous solubility than methanesulfonate or lipophilic esters (e.g., 2-fluorobenzoate ). However, its bulkiness may limit binding to sterically constrained targets compared to smaller esters.

Biological Activity

The compound (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a benzofuran core with a fluorobenzylidene substituent, which may enhance its reactivity and biological interactions. The molecular formula is C24H21FO5C_{24}H_{21}FO_5 with a molecular weight of approximately 404.4 g/mol. The presence of the fluorine atom is particularly noteworthy as it can influence the compound's pharmacokinetics and binding affinity to biological targets.

PropertyValue
Molecular FormulaC24H21FO5
Molecular Weight404.4 g/mol
IUPAC Namebenzyl 2-[[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
InChI KeyHVGYQRDTGQGXIM-UUYOSTAYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorobenzylidene group enhances hydrophobic interactions and hydrogen bonding capabilities, which may increase binding affinity to target proteins. Additionally, the benzofuran moiety can participate in π-π stacking interactions, further stabilizing the compound's binding.

Biological Activity

Recent studies have highlighted the potential of fluorinated derivatives in inhibiting glycolysis, particularly in cancer cells. For instance, derivatives similar to this compound have shown promising results in inhibiting hexokinase activity, a key enzyme in glycolytic pathways that is often upregulated in aggressive cancers like glioblastoma multiforme (GBM) .

Case Studies

  • Inhibition of Glycolysis : Research indicates that fluorinated analogs exhibit significant cytotoxic effects on GBM cells by effectively inhibiting hexokinase activity. The modifications at the C-2 position with halogens appear to enhance stability and uptake, allowing for effective treatment at lower doses .
  • Enzyme Interaction Studies : Molecular docking studies have confirmed that these compounds bind to hexokinase comparably to glucose, suggesting a competitive inhibition mechanism that could be exploited for therapeutic purposes .

Comparative Analysis

When compared to other similar compounds, such as benzyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate, the unique structure of (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate offers distinct electronic properties and reactivity profiles. The fluorine atom enhances its reactivity and potential applications in medicinal chemistry.

Compound NameUnique Features
(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonateFluorinated structure enhances binding affinity
Benzyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetateLacks fluorine; different reactivity profile

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